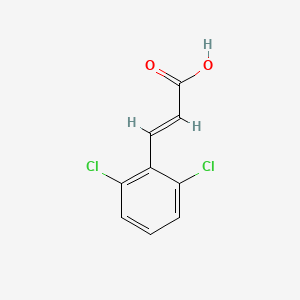2,6-Dichlorocinnamic acid
CAS No.: 20595-49-7
Cat. No.: VC7801290
Molecular Formula: C9H6Cl2O2
Molecular Weight: 217.05 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 20595-49-7 |
|---|---|
| Molecular Formula | C9H6Cl2O2 |
| Molecular Weight | 217.05 g/mol |
| IUPAC Name | (E)-3-(2,6-dichlorophenyl)prop-2-enoic acid |
| Standard InChI | InChI=1S/C9H6Cl2O2/c10-7-2-1-3-8(11)6(7)4-5-9(12)13/h1-5H,(H,12,13)/b5-4+ |
| Standard InChI Key | OIPVGRCXMFBNAN-SNAWJCMRSA-N |
| Isomeric SMILES | C1=CC(=C(C(=C1)Cl)/C=C/C(=O)O)Cl |
| SMILES | C1=CC(=C(C(=C1)Cl)C=CC(=O)O)Cl |
| Canonical SMILES | C1=CC(=C(C(=C1)Cl)C=CC(=O)O)Cl |
Introduction
Chemical and Physical Properties
Structural Characteristics
The trans (E) configuration is predominant in 2,6-dichlorocinnamic acid due to thermodynamic stability, a common feature in cinnamic acid derivatives . The chlorine atoms at positions 2 and 6 create a planar aromatic system conjugated with the double bond of the acrylic acid group, facilitating resonance stabilization. This conjugation is critical for UV absorption properties, which are exploited in analytical detection methods .
Synthesis Methodologies
Classic Perkin Reaction Modifications
The synthesis of 2,6-dichlorocinnamic acid can be achieved via modified Perkin reactions, where 2,6-dichlorobenzaldehyde reacts with malonic acid in the presence of a base catalyst. This method, detailed in patents for related compounds , involves condensation under reflux conditions (180–200°C) for 15–20 hours. For example, the synthesis of 2-chlorocinnamic acid from o-phthalaldehyde and malonic acid yields a 36.5% product after basification and acidification .
Transition Metal-Free Oxidation
A green chemistry approach reported by Kim et al. utilizes sodium tert-butoxide (NaOtBu) and molecular oxygen to oxidize allylic alcohols to α,β-unsaturated carboxylic acids. Applied to 2,6-dichlorocinnamyl alcohol, this method could theoretically produce the target acid with high regioselectivity and yields exceeding 85%, as seen in 2-chlorocinnamic acid synthesis .
Key Reaction Conditions:
Biological Activities and Mechanisms
Enzyme Inhibition
2,6-Dichlorocinnamic acid likely shares inhibitory effects on phenylpropanoid hydroxylases, as observed in 2-chlorocinnamic acid . By mimicking the transition state of cinnamic acid derivatives, it competitively inhibits enzymes involved in lignin biosynthesis, potentially disrupting plant cell wall formation .
Antimicrobial Properties
Chlorine substituents enhance antimicrobial efficacy by disrupting microbial cell membranes. Studies on 2-chlorocinnamic acid demonstrate bacteriostatic activity against Staphylococcus aureus at MIC values of 128 µg/mL . Synergistic effects with antibiotics are plausible but require empirical validation for the 2,6-dichloro variant.
Industrial and Research Applications
Pharmaceutical Intermediates
2,6-Dichlorocinnamic acid serves as a precursor in synthesizing non-steroidal anti-inflammatory drugs (NSAIDs) and tyrosine kinase inhibitors. Its rigid structure aids in designing molecules with optimized binding to cyclooxygenase-2 (COX-2) receptors .
Material Science
Incorporating dichlorocinnamic moieties into polymers enhances thermal stability and UV resistance. For instance, copolymerization with styrene yields materials with glass transition temperatures (Tg) exceeding 120°C, suitable for high-performance coatings .
Future Research Directions
-
Structure-Activity Relationships: Systematic studies varying chlorine positions and substituents to optimize bioactivity.
-
Green Synthesis: Developing catalytic systems using ionic liquids or microwave assistance to improve yield and reduce waste .
-
In Vivo Toxicology: Assessing chronic toxicity and pharmacokinetics in mammalian models to evaluate therapeutic potential .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume